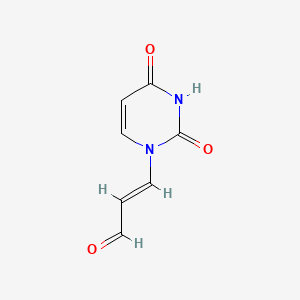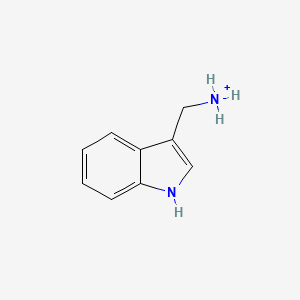
(1H-Indol-3-yl)méthanamine oxalate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including (1H-Indol-3-yl)methanamine oxalate, often involves innovative approaches to form the indole core and subsequently introduce various functional groups. Notable methods for synthesizing indolyl-methanamine derivatives include the use of phenylacetic acids as starting materials, leading to benzofuran and indolyl-methanamines through specific intermediate compounds (Schlosser et al., 2015). Another approach involves the treatment of indoles with aldehydes and nitrobenzenes, using indium in aqueous HCl at room temperature, to efficiently synthesize 3-indolyl-methanamines with excellent yields (Das et al., 2013).
Molecular Structure Analysis
The molecular structure of (1H-Indol-3-yl)methanamine oxalate and related compounds has been elucidated using various spectroscopic techniques, including UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry. These analyses confirm the identity and purity of synthesized compounds and provide insight into their structural features (Shimoga et al., 2018).
Chemical Reactions and Properties
Indole derivatives, including (1H-Indol-3-yl)methanamine oxalate, participate in various chemical reactions, showcasing their reactivity and functional group compatibility. For instance, indolyl-methanamines have been synthesized through innovative reactions that highlight their potential for further chemical modifications and applications in synthesis (Das et al., 2013).
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris l'(1H-Indol-3-yl)méthanamine oxalate, ont été étudiés pour leurs propriétés antivirales. Les composés contenant le noyau indole ont montré une activité inhibitrice contre divers virus, tels que le virus de la grippe A et le virus Coxsackie B4. Par exemple, certains dérivés de l'indole-2-carboxylate ont présenté une activité antivirale significative avec des valeurs IC50 indiquant leur potentiel en tant qu'agents thérapeutiques .
Activité anti-inflammatoire
L'échafaudage de l'indole est présent dans de nombreuses molécules de médicaments synthétiques en raison de sa forte affinité pour plusieurs récepteurs, ce qui est bénéfique dans le développement de nouveaux dérivés aux propriétés anti-inflammatoires. Les chercheurs ont synthétisé divers dérivés de l'indole pour rechercher des activités pharmacologiques, y compris des effets anti-inflammatoires .
Activité anticancéreuse
Les dérivés de l'indole sont également étudiés pour leurs activités anticancéreuses. La complexité structurale de l'indole offre un cadre polyvalent pour la liaison à diverses cibles biologiques, ce qui est crucial dans la conception de médicaments anticancéreux. Le noyau indole est une caractéristique commune à de nombreux composés naturels et synthétiques aux propriétés anticancéreuses connues .
Activité antimicrobienne
Les propriétés antimicrobiennes des dérivés de l'indole en font des candidats pour le développement de nouveaux antibiotiques. This compound et ses dérivés peuvent être conçus pour cibler des souches bactériennes spécifiques, contribuant ainsi à la lutte contre les infections résistantes aux antibiotiques .
Activité antituberculeuse
Les composés à base d'indole se sont avérés prometteurs dans le traitement de la tuberculose. Des dérivés de l'this compound ont été étudiés pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis et Mycobacterium bovis, indiquant leur potentiel d'utilisation pour lutter contre cette maladie infectieuse .
Activité antidiabétique
La recherche a indiqué que les dérivés de l'indole peuvent jouer un rôle dans la gestion du diabète. En interagissant avec les voies biologiques associées à la résistance à l'insuline et au métabolisme du glucose, ces composés pourraient offrir de nouvelles voies pour les thérapies antidiabétiques .
Activité antimalarienne
Les dérivés de l'indole ont été évalués pour leurs effets antimalariens. Le noyau indole est structurellement similaire au noyau de nombreux composés antimalariens naturels, ce qui en fait un échafaudage précieux pour la synthèse de nouveaux agents pour traiter le paludisme .
Activité anticholinestérasique
Les dérivés de l'indole ont été étudiés pour leur activité anticholinestérasique, ce qui est pertinent dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. En inhibant l'enzyme acétylcholinestérase, ces composés peuvent potentiellement améliorer les fonctions cognitives chez les personnes atteintes .
Mécanisme D'action
Target of Action
Indole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
The compound is an indolic derivative, and indole derivatives are known to be involved in a variety of biochemical pathways . For instance, indole-3-acetic acid (IAA), a common indole derivative, is involved in several biosynthesis pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The specific pathways affected by (1H-Indol-3-yl)methanamine oxalate and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antimicrobial, antitubercular, and antifungal properties . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of (1H-Indol-3-yl)methanamine oxalate could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . .
Safety and Hazards
Propriétés
IUPAC Name |
1H-indol-3-ylmethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDGMUUKMKBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
296775-93-4 | |
| Record name | 1H-Indole-3-methanamine, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296775-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



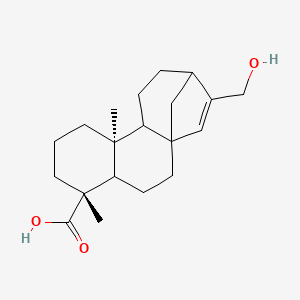
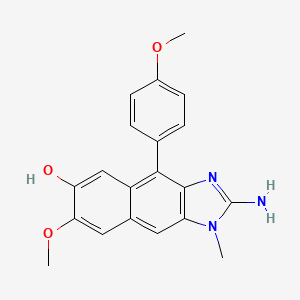
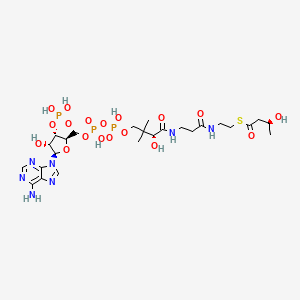
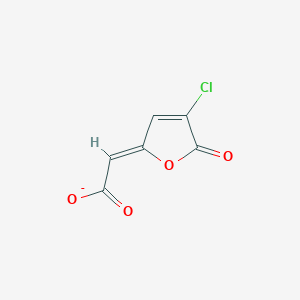


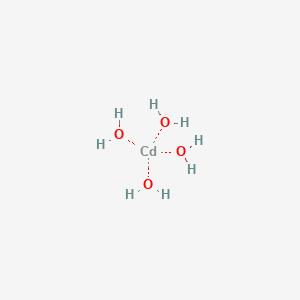

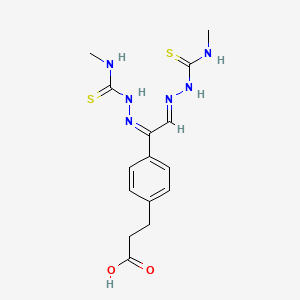
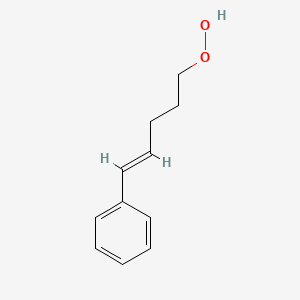


![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
